3-Pyridinepropanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

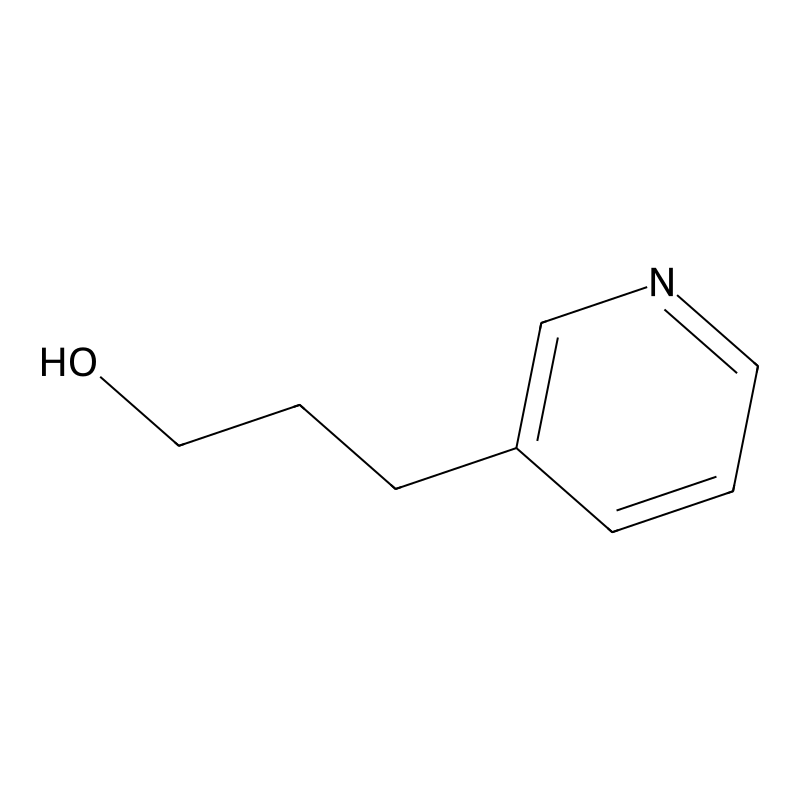

3-Pyridinepropanol is an organic compound characterized by the molecular formula and a molecular weight of approximately 137.18 g/mol. It is a derivative of pyridine, featuring a propanol group attached at the third position of the pyridine ring. This compound exists as a colorless to light yellow liquid and is known for its distinct chemical properties due to the placement of the hydroxyl group on the pyridine structure .

Chemical Properties and Availability:

3-Pyridinepropanol, also known as 3-(3-Pyridyl)-1-propanol, is a chemical compound with the formula C₈H₁₁NO. It has a molecular weight of 137.18 g/mol and exists as a colorless liquid at room temperature []. Several suppliers offer 3-Pyridinepropanol for research purposes, typically at purities exceeding 97% [, ].

Future Research Potential:

The presence of a pyridine ring and a hydroxyl group in its structure suggests 3-Pyridinepropanol might possess interesting chemical and biological properties. However, further research is needed to explore its potential applications in various scientific fields. This could involve investigating its:

- Synthetic applications: As a building block for the synthesis of more complex molecules with potential pharmaceutical or material science applications.

- Biological activity: Studying its interactions with biological systems to identify potential therapeutic or diagnostic uses.

- Material science applications: Investigating its potential use in the development of new materials with specific properties.

- Oxidation: It can be oxidized to form 3-pyridinepropanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The compound can undergo reduction to yield 3-pyridinepropanamine, typically using lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of esters and ethers depending on the nucleophiles used.

Major Products Formed- From Oxidation: 3-Pyridinepropanoic acid.

- From Reduction: 3-Pyridinepropanamine.

- From Substitution: Various esters and ethers.

Research has indicated potential biological activities associated with 3-Pyridinepropanol, particularly its role in synthesizing biologically active compounds, which may include pharmaceuticals targeting the central nervous system. Its structural features allow it to interact with various biological pathways, although specific mechanisms of action remain under investigation .

Several methods exist for synthesizing 3-Pyridinepropanol:

- Reduction of 3-Pyridinepropionic Acid: This method involves reducing 3-pyridinepropionic acid using reducing agents like lithium aluminum hydride or sodium borohydride.

- Hydrolysis of 3-Pyridinepropanenitrile: Hydrolysis in the presence of strong acids or bases followed by reduction yields 3-pyridinepropanol.

- Catalytic Hydrogenation: Industrial production often utilizes catalytic hydrogenation of 3-pyridinepropionic acid with metal catalysts such as palladium on carbon under high pressure and temperature conditions .

3-Pyridinepropanol serves various applications across different fields:

- Chemical Industry: Used as a building block in synthesizing heterocyclic compounds and complex organic molecules.

- Pharmaceuticals: Potential applications in drug development, particularly for central nervous system disorders.

- Agrochemicals: It is utilized in synthesizing compounds with potential agricultural applications .

Studies have explored the interactions of 3-Pyridinepropanol within coordination polymers, demonstrating its ability to act as a bridging ligand in metal-organic frameworks. For instance, research has characterized a copper(II) oxalate coordination polymer that incorporates this compound, highlighting its structural and magnetic properties . Such studies emphasize its versatility and potential utility in materials chemistry.

Several compounds are structurally similar to 3-Pyridinepropanol:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2-Pyridineethanol | Hydroxyl group at the second position of the pyridine ring | Different reactivity patterns due to position |

| 4-Pyridinepropanol | Hydroxyl group at the fourth position of the pyridine ring | Varies in biological activity compared to 3- |

| 3-Pyridinepropanoic Acid | Carboxylic acid derivative of 3-Pyridinepropanol | Increased acidity alters reactivity |

Uniqueness

The uniqueness of 3-Pyridinepropanol lies in the specific positioning of its hydroxyl group, which influences its reactivity and makes it a valuable intermediate in synthesizing various complex molecules. This distinct positioning also affects its interactions with biological systems, potentially leading to unique pharmacological effects compared to its analogs .

XLogP3

Boiling Point

LogP

GHS Hazard Statements

H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant